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The table below compiles in vivo efficacy and selectivity data for Dorsomorphin and its analogs from a

zebrafish model study, which assessed effects on BMP signaling (measured by dorsalization) and VEGF

signaling (measured by intersomitic vessel disruption) [1].

Compound R1 R2
BMP Inhibition
(Dorsalization EC₁₀₀, μM)

VEGF Inhibition (ISV
Disruption EC₅₀, μM)

Toxicity
(EC₁₀₀, μM)

Dorsomorphin
(DM)

- - 2.5 5 20

LDN-193189 - - 3 20 20

6K1 - - 1 5 20

91E - - 2 2 5

DMH1 - - 0.2 No (>50) No (>50)

DMH2 - - 0.1 No (>50) 25

DMH3 - - 1 No (>50) No (>50)

DMH4 - - No (>50) 1 No (>50)
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Compound R1 R2
BMP Inhibition
(Dorsalization EC₁₀₀, μM)

VEGF Inhibition (ISV
Disruption EC₅₀, μM)

Toxicity
(EC₁₀₀, μM)

SU5146
(Control)

- - No 2 5

From this data, you can see that DMH1, DMH2, and DMH3 demonstrate high selectivity for BMP signaling

over VEGF signaling. DMH1, in particular, stands out for its potent BMP inhibition (EC₁₀₀ = 0.2 μM) and

no observed off-target toxicity or anti-angiogenic effects at tested concentrations [1].

Detailed Experimental Protocols

Here are the methodologies behind the key data, which you can include in your guide as standard operating

procedures.

In Vivo Zebrafish Phenotypic Screening

This protocol was used to generate the data in the table above and allows for simultaneous assessment of

efficacy and selectivity in a live vertebrate organism [1].

Objective: To identify compounds that selectively inhibit BMP signaling (causing dorsalization)
without inhibiting VEGF signaling (which disrupts blood vessel formation) and to evaluate general

toxicity.
Procedure:

Compound Administration: Test compounds are added to the water of transgenic zebrafish
embryos at 3 hours post-fertilization (hpf), a key stage for embryonic patterning.

Phenotype Assessment:
BMP Inhibition (Dorsalization): Embryos are observed for dorsalization phenotypes.

The EC₁₀₀ is the concentration at which 100% of embryos are severely dorsalized.
VEGF Inhibition (Angiogenesis): In a separate assay, compounds are added at 12 hpf

(after dorsoventral axis formation). At 48 hpf, intersomitic vessel (ISV) formation is
visualized in live embryos. The EC₅₀ is the concentration that inhibits 50% of ISVs.

Toxicity: Embryos are monitored for early lethality, developmental delay, or non-specific
defects. The EC₁₀₀ is the concentration causing 100% embryonic lethality or severe

developmental delay.
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Key Data Interpretation: Compounds like DMH1 that cause dorsalization at low concentrations but

do not disrupt ISV formation even at high concentrations (e.g., >50 µM) are considered highly
selective BMP inhibitors [1].

FUSION-Based Screening for AMPK Inhibitors

This is a more complex, gene expression-based screen used to identify novel inhibitors, such as 5'-hydroxy-

staurosporine, from compound libraries [2].

Objective: To identify small molecule inhibitors of a target protein (e.g., AMPK) by comparing their
gene expression signatures to those of known inhibitors or genetic depletion.

Procedure:
Reference Signature Generation: A gene expression signature is first established for a known

condition, such as treatment with Dorsomorphin (Compound C) or siRNA-mediated depletion
of an AMPK subunit.

Library Screening: A library of compounds (e.g., 1,186 natural product fractions) is tested, and
a gene expression signature is generated for each.

Computational Clustering: Unsupervised hierarchical clustering and similarity metrics
(Euclidean distance, Pearson correlation) are used to identify library compounds whose gene

expression signatures cluster with the reference signature.
Validation: Hit compounds are validated for their ability to decrease phosphorylation of AMPK

downstream targets (e.g., ACC, RAPTOR) and for selective toxicity toward cancer cells.
Key Data Interpretation: Compounds that cluster with the reference inhibitor and recapitulate its

phenotypic effects are high-priority hits for further development [2].

Cell-Based Viability and Selectivity Profiling

This is a standard in vitro method to confirm a compound's activity and selective toxicity, often used as a

secondary screen [3] [2].

Objective: To determine if a candidate inhibitor shows preferential toxicity toward specific cell types
(e.g., cancer cells vs. non-transformed cells).

Procedure:
Cell Culture: A panel of cell lines is used, including target cancer cells (e.g., HCT116, SW480

colon cancer cells) and non-transformed control cells (e.g., Human Colon Epithelial Cells -
HCECs).

Compound Treatment: Cells are treated with a range of concentrations of the test compound.
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Viability Assay: After an incubation period (e.g., 72 hours), cell viability is measured using an

assay like XTT or Alamar Blue.
Selectivity Assessment: Dose-response curves are generated, and IC₅₀ values are

calculated. A lower IC₅₀ in cancer cells compared to normal cells indicates selective toxicity.
Key Data Interpretation: A successful candidate, like 5'-hydroxy-staurosporine, will show notably

higher potency in killing human colon cancer cells than non-transformed colon epithelial cells [2].

Experimental Workflow Diagrams

The following diagrams outline the logical flow of the two primary screening methodologies discussed.
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FUSION-Based Screening Workflow Natural Product or
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Key Takeaways for Your Guide

When presenting this information to researchers, you may wish to highlight these core principles:
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Phenotypic In Vivo Screening is Powerful: The zebrafish model successfully differentiated

between multi-target (Dorsomorphin) and highly selective (DMH1) compounds early in the screening
process by integrating bioavailability and complex biology [1].

Selectivity is Quantifiable: The use of distinct phenotypic endpoints (dorsalization vs. ISV
disruption) and their respective EC values provides a clear, quantitative framework for comparing

analog selectivity [1].
Multiple Pathways Exist for Discovery: The contrast between the target-agnostic FUSION screen

[2] and the more directed SAR study [1] shows that effective inhibitors can be discovered through
both novel identification and rational optimization of a known scaffold.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b526528#dorsomorphin-

analog-selectivity-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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